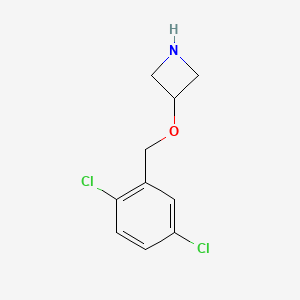

3-((2,5-Dichlorobenzyl)oxy)azetidine

Description

Significance of Four-Membered Heterocycles in Medicinal Chemistry

Four-membered heterocycles, such as azetidines, are valuable building blocks in medicinal chemistry. rsc.orggoogle.com Their inherent ring strain, a consequence of their constrained bond angles, endows them with unique chemical reactivity and a rigid, three-dimensional geometry. rsc.org This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. medwinpublishers.com

The incorporation of a nitrogen atom within the four-membered ring introduces a polar center capable of forming crucial hydrogen bonds and other interactions with biological macromolecules. rsc.org Furthermore, azetidine (B1206935) rings are considered "bioisosteres" of other commonly used groups like piperidines, pyrrolidines, or even phenyl rings. Bioisosteric replacement is a key strategy in drug design to modulate a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—while retaining or improving its biological activity. nih.gov The compact and non-planar nature of the azetidine scaffold helps to increase the fraction of sp³-hybridized carbons in a molecule, a property that is often correlated with higher success rates in clinical development due to improved solubility and reduced off-target toxicity. nih.gov

Historical Context and Evolution of Azetidine Derivatives

Historically, the synthesis of azetidines was considered challenging due to the high ring strain associated with the four-membered ring. nih.govontosight.ai Early synthetic methods were often low-yielding and lacked general applicability. However, over the past few decades, significant advancements in synthetic organic chemistry have made functionalized azetidines much more accessible. rsc.orgnih.gov

Key developments include the refinement of intramolecular cyclization reactions, where a nitrogen atom displaces a leaving group on a propyl chain to form the ring. harvard.edu Additionally, cycloaddition reactions, such as the [2+2] cycloaddition between imines and alkenes (the aza Paternò–Büchi reaction), have emerged as powerful tools for constructing the azetidine core. rsc.orgnih.gov The development of catalytic and stereoselective methods has further expanded the toolkit available to medicinal chemists, allowing for the precise installation of various substituents around the azetidine ring. jmchemsci.com This evolution from a synthetic curiosity to a readily accessible scaffold has been pivotal in unlocking the full potential of azetidine derivatives in drug discovery programs. rsc.org

Overview of Pharmacological Relevance of Azetidine Scaffolds in Therapeutic Interventions

The utility of the azetidine scaffold is demonstrated by its presence in a diverse range of biologically active compounds and approved drugs. nih.gov The unique structural and electronic properties of the azetidine ring contribute to its ability to interact with a wide array of biological targets, leading to various therapeutic applications. nih.gov Compounds containing the azetidine moiety have shown activities including antibacterial, anticancer, anti-inflammatory, and antiviral effects, and have been investigated for treating central nervous system disorders. nih.govresearchgate.net

The versatility of the azetidine scaffold allows it to be tailored for different therapeutic targets. Its rigid structure serves as a key anchoring point, while substituents at the 1, 2, and 3-positions can be modified to optimize potency, selectivity, and pharmacokinetic properties. This adaptability has made azetidine a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of biological target.

Table 1: Examples of Azetidine-Containing Therapeutic Agents

| Compound | Therapeutic Area | Mechanism of Action |

| Ezetimibe | Hypercholesterolemia | Niemann-Pick C1-like 1 (NPC1L1) protein inhibitor |

| Azelnidipine | Hypertension | Dihydropyridine calcium channel blocker |

| Cobimetinib | Melanoma (Cancer) | MEK inhibitor |

| Cefotiam | Bacterial Infections | β-lactam antibiotic |

This table provides examples of drugs where the azetidine or a related azetidin-2-one (B1220530) moiety is a key structural component.

Rationale for Investigating Substituted Azetidine Derivatives, with a Focus on 3-((Dichlorobenzyl)oxy)azetidine Analogues

The functionalization of the azetidine ring is a critical strategy for modulating biological activity. Substitution at the 3-position, in particular, allows for the introduction of diverse chemical groups that can project into and interact with the binding pockets of target proteins. The investigation of 3-oxy-azetidine derivatives is driven by the potential of the ether linkage to serve as a stable and synthetically accessible connection point for a wide variety of substituents.

The specific focus on analogues like 3-((2,5-dichlorobenzyl)oxy)azetidine is based on established medicinal chemistry principles. The rationale for investigating this particular substitution pattern includes:

Modulation of Physicochemical Properties: The dichlorobenzyl group is a lipophilic moiety that can enhance a compound's ability to cross cellular membranes. The substitution pattern of the chlorine atoms (2,5-dichloro) influences the electronic properties and conformation of the phenyl ring, which can affect binding interactions and metabolic stability.

Exploring Structure-Activity Relationships (SAR): The synthesis of analogues with different substitution patterns on the benzyl (B1604629) ring (e.g., varying the number, position, and type of halogen) is a classic strategy to build a detailed understanding of how the molecule interacts with its target. nih.govnih.gov This SAR exploration can guide the design of compounds with optimized potency and selectivity.

Targeting Specific Protein Pockets: The benzyloxy group at the 3-position acts as a vector, directing the dichlorophenyl ring into specific regions of a target's binding site. This moiety can engage in favorable hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the protein.

Precedent in Bioactive Molecules: While specific data on this compound is not widely published in public literature, related 3-substituted azetidines have been successfully explored as potent bioactive agents. For instance, novel 3-substituted azetidines have been designed and evaluated as triple reuptake inhibitors for potential use as antidepressants, demonstrating the therapeutic potential of this scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-[(2,5-dichlorophenyl)methoxy]azetidine |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-1-2-10(12)7(3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |

InChI Key |

CHVHWGAWWNDLSS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Molecular Design Principles and Structure Activity Relationship Sar Studies

Design Hypotheses for the 3-((Dichlorobenzyl)oxy)azetidine Scaffold in Ligand Development

The dichlorobenzyl group is a common feature in pharmacologically active molecules, often utilized to interact with hydrophobic pockets within a receptor. The chlorine atoms serve multiple purposes: they increase lipophilicity, which can enhance membrane permeability and binding affinity in hydrophobic environments, and they act as electron-withdrawing groups, which can modulate the electronic properties of the aromatic ring and influence interactions such as π-stacking or halogen bonding. nih.govmdpi.com

The ether linkage provides a flexible yet defined connection between the rigid azetidine (B1206935) core and the dichlorobenzyl moiety. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming a key interaction with a donor group on the target protein. unina.it The overarching hypothesis is that this specific combination of a rigid, non-planar core (azetidine), a functional linker (ether), and a substituted aromatic group (dichlorobenzyl) creates a molecule with well-defined conformational properties capable of achieving high-affinity and selective interactions with its intended biological target.

Conformational Analysis of the Azetidine Ring System in Substituted Derivatives

Computational and spectroscopic studies on similar substituted azetidines show that the ring can exist in dynamic equilibrium between different puckered states. nih.gov The substituent at the 3-position can adopt either a pseudo-axial or pseudo-equatorial orientation. The energetic preference for one over the other depends on steric and electronic factors. A large substituent, such as the (2,5-dichlorobenzyl)oxy group, would likely favor a pseudo-equatorial position to minimize steric clashes with the rest of the ring. This orientation would project the dichlorobenzyl group away from the core, defining its presentation to the target protein. The nitrogen atom in the ring also plays a role; its inversion barrier and the nature of any substituent on it can further modulate the ring's pucker and the orientation of the 3-position side chain. nih.gov

Systematic Structural Modifications and Their Biological Impact

Structure-activity relationship (SAR) studies involve systematically modifying a lead compound to understand how different parts of the molecule contribute to its biological activity. For the 3-((2,5-dichlorobenzyl)oxy)azetidine scaffold, modifications would focus on the azetidine ring, the ether linkage, and the dichlorobenzyl group.

Modifications to the azetidine ring can have a profound impact on potency and selectivity. The nitrogen atom (N-1) is a common point for derivatization.

N-Substitution: The secondary amine in the azetidine ring is often substituted to modulate basicity, lipophilicity, and potential interactions. Introducing small alkyl groups (e.g., methyl, ethyl) or incorporating the nitrogen into a larger functional group can alter the molecule's pharmacokinetic profile and introduce new binding interactions. researchgate.net As shown in the table below, changing the N-substituent from a simple proton (H) to a larger or more polar group can drastically alter biological potency by affecting how the ligand fits in the binding pocket or by introducing new interactions.

| N-1 Substituent (R) | Rationale for Modification | Expected Impact on Potency |

| H (unsubstituted) | Baseline compound | - |

| Methyl | Increase lipophilicity, block potential metabolism | May increase or decrease potency depending on steric tolerance |

| Cyclopropylmethyl | Introduce rigidity and explore larger hydrophobic space researchgate.net | Often enhances potency in specific targets |

| 2-Hydroxyethyl | Increase polarity and solubility, add H-bond donor/acceptor | May decrease potency if the pocket is hydrophobic, but improve pharmacokinetics |

This table is illustrative and based on general medicinal chemistry principles.

The ether linkage is crucial for both the structural integrity and the interaction profile of the molecule. Its primary role is to position the dichlorobenzyl group relative to the azetidine core. The oxygen atom's lone electron pairs make it a potential hydrogen bond acceptor, an interaction that can be critical for anchoring the ligand in the active site. unina.it

Replacing the ether linkage with other functional groups is a common strategy to probe its importance:

Thioether (S): A sulfur atom is larger and less electronegative than oxygen, altering the bond angle and length, and reducing hydrogen bonding capability. This change would test the geometric and electronic requirements of the linker.

Amine (NH): An amine introduces a hydrogen bond donor and a basic center, which could form a favorable salt bridge or hydrogen bond but would also significantly change the molecule's physicochemical properties.

Methylene (CH₂): Replacing the ether with a carbon linker would remove the hydrogen bond accepting capability entirely, testing its importance for affinity. nih.gov

The substitution pattern on the benzyl (B1604629) ring is a critical determinant of activity. The position and nature of the substituents dictate the electronic distribution and shape of the moiety, influencing how it interacts with the target. mdpi.com

Positional Isomerism: Moving the chlorine atoms on the phenyl ring can map the steric and electronic constraints of the binding pocket. For example, shifting from a 2,5-dichloro pattern to a 3,4- or 2,4-dichloro pattern alters the molecule's shape and dipole moment, which can significantly affect binding affinity. researchgate.netnih.gov

Nature of Substituents: Replacing the chlorine atoms with other groups allows for a systematic exploration of the required properties. For instance, replacing chlorine with fluorine would decrease size while maintaining an electron-withdrawing character. Conversely, replacement with a methyl group would introduce a lipophilic, electron-donating group.

| Benzyl Ring Substitution | Electronic Effect | Steric Effect | Hypothetical Relative Potency |

| 2,5-Dichloro | Electron-withdrawing | Medium | 1.0 (Reference) |

| 3,4-Dichloro | Electron-withdrawing | Medium | May increase or decrease |

| 4-Chloro | Electron-withdrawing | Small | Likely decrease (less hydrophobic interaction) |

| 2,5-Difluoro | Electron-withdrawing | Small | May decrease (altered halogen bonding/size) |

| 2,5-Dimethyl | Electron-donating | Medium | Likely decrease (unfavorable electronics/sterics) |

| 2-Chloro-5-Trifluoromethyl | Strongly electron-withdrawing | Large | May increase if pocket tolerates bulk |

This table is illustrative and based on common SAR trends.

Bioisosteric Replacements Involving the Azetidine Moiety

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties. drughunter.com The azetidine ring itself is often considered a bioisostere of other cyclic amines.

Common bioisosteric replacements for the azetidine moiety include:

Pyrrolidine (B122466): This five-membered ring is more flexible and less strained than azetidine. Replacing azetidine with pyrrolidine would test the importance of the scaffold's rigidity for activity. acs.org

Piperidine: A six-membered ring that is significantly larger and conformationally distinct (adopting a chair conformation). This replacement would probe the spatial tolerance of the binding site.

Oxetane/Thietane: Replacing the nitrogen with an oxygen or sulfur atom removes the basic center and alters the hydrogen bonding potential, which can be useful for improving properties like brain penetration or avoiding off-target effects related to basic amines. tcichemicals.com

Cyclobutane: A purely carbocyclic ring that removes the nitrogen atom entirely, eliminating basicity and hydrogen bonding capabilities, to test the necessity of the heteroatom.

| Bioisosteric Replacement | Key Property Change | Rationale for Use |

| Pyrrolidine | Increased flexibility, less ring strain | To assess the need for scaffold rigidity |

| Piperidine | Larger size, different conformation (chair) | To probe steric limits of the binding pocket |

| Oxetane | Removes basicity, adds H-bond acceptor | To improve CNS penetration, alter solubility tcichemicals.com |

| Cyclobutane | Removes basicity and heteroatom | To evaluate the importance of the ring nitrogen |

This table is illustrative and based on established bioisosteric principles. baranlab.orgnih.gov

Lipophilic Ligand Efficiency (LLE) and Other Physicochemical Considerations in Optimization

The structure of this compound incorporates two key features that significantly influence its physicochemical profile: the azetidine ring and the 2,5-dichlorobenzyl group. The four-membered azetidine ring is a valuable scaffold in medicinal chemistry, often used as a replacement for larger, more lipophilic saturated heterocycles. researchgate.net Its inclusion generally leads to a decrease in lipophilicity and an increase in polarity, which can improve aqueous solubility and other pharmacokinetic parameters. researchgate.net The constrained nature of the azetidine ring can also enhance metabolic stability by making the molecule more resistant to oxidative metabolism. researchgate.net

Conversely, the 2,5-dichlorobenzyl moiety contributes significantly to the molecule's lipophilicity. While this lipophilic character can be crucial for achieving high binding affinity at a target receptor—often by engaging with hydrophobic pockets—it must be carefully managed. In structure-activity relationship (SAR) studies, chemists often explore modifications to such lipophilic groups to optimize LLE. For instance, in a series of piperidone-based neurokinin-2 (NK2) antagonists, modification of the azetidine 3-substituent was employed as a strategy to increase potency while moderating lipophilicity (log D). researchgate.net

The optimization process for a compound like this compound would involve a systematic evaluation of how structural changes affect key parameters. A primary focus would be to maintain or improve target potency (e.g., measured as pIC50) while reducing lipophilicity (cLogP) to achieve a higher LLE value. An LLE greater than 5 is often considered optimal for a promising drug candidate. researchgate.net

Detailed research findings from analogous optimization campaigns illustrate this principle. For example, in the development of a series of 2-phenoxybenzamides with antiplasmodial activity, researchers calculated parameters like log P, log D7.4, and ligand efficiency to guide the synthesis of new derivatives with improved physicochemical and pharmacokinetic profiles. mdpi.com

The following table conceptualizes the type of data that would be generated during an optimization study starting from a scaffold like this compound. It illustrates how modifications to the dichlorobenzyl group could influence key drug-like properties.

| Compound | Modification | cLogP | pIC50 | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

|---|---|---|---|---|---|

| Parent (Hypothetical) | 2,5-Dichlorobenzyl | 3.8 | 7.5 | 0.34 | 3.7 |

| Analogue 1 | 2-Chlorobenzyl | 3.1 | 7.2 | 0.35 | 4.1 |

| Analogue 2 | 5-Chlorobenzyl | 3.1 | 7.1 | 0.34 | 4.0 |

| Analogue 3 | Benzyl | 2.4 | 6.5 | 0.34 | 4.1 |

| Analogue 4 | 2-Fluoro-5-chlorobenzyl | 3.3 | 7.4 | 0.33 | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of physicochemical optimization. cLogP is the calculated logarithm of the partition coefficient, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LE = (1.37 * pIC50) / Heavy Atom Count, and LLE = pIC50 - cLogP. nih.gov

As shown in the hypothetical data, removing a chlorine atom (Analogue 1 and 2) reduces cLogP, which, despite a slight drop in potency, can lead to an improved LLE. This trade-off is central to lead optimization. The goal is to find the optimal substitution pattern that confers sufficient potency while maintaining physicochemical properties within a range that predicts favorable in vivo behavior.

Pharmacological and Biological Activity Profiling of 3 Dichlorobenzyl Oxy Azetidine Derivatives

Identification of Molecular Targets and Associated Biological Pathways for Azetidine (B1206935) Derivatives

Receptor Agonism/Antagonism Studies (e.g., S1P5, NMDA receptors)

While no studies link 3-((2,5-Dichlorobenzyl)oxy)azetidine to Sphingosine-1-phosphate receptor 5 (S1P5), this receptor is a significant target in the central nervous and immune systems. nih.govnih.gov The lack of selective modulators has historically limited the understanding of S1P5's precise functions. nih.gov

In the context of N-methyl-D-aspartate (NMDA) receptors, which are crucial for glutamatergic neurotransmission, certain azetidine-containing molecules have been evaluated. nih.govemory.edu For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) were tested for their activity at NMDA receptors. emory.edunih.gov In radioligand binding assays, the L-trans-ADC isomer showed the highest affinity. emory.edunih.gov Further characterization revealed that L-trans-ADC acts as an agonist with the highest potency at the NR1/NR2D subtype. nih.gov

Table 1: Binding Affinity and Potency of Azetidine-2,3-Dicarboxylic Acid (ADC) Stereoisomers at NMDA Receptors

| Compound | Binding Affinity (Kᵢ, µM) at native NMDA receptors | Agonist Potency (EC₅₀, µM) at NR1/NR2D Subtype |

|---|---|---|

| L-trans-ADC | 10 | 50 |

| D-cis-ADC | 21 | 230 (partial agonist) |

| D-trans-ADC | 90 | Not reported |

| L-cis-ADC | >100 | Not reported |

Data sourced from studies on azetidine-2,3-dicarboxylic acids, not this compound. emory.edunih.gov

Enzyme Inhibition Assays (e.g., Monoacylglycerol Lipase (MAGL), N-ribosyl hydrolases)

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for neurological disorders, pain, and inflammation. nih.govnih.govmdpi.com Research has identified various azetidinyl amides and 3-piperazinyl-azetidine diamides as reversible MAGL inhibitors. mdpi.com A patent for heterocyclic MAGL inhibitors includes azetidine derivatives with different substitutions, such as 3-((4-fluoro-3-methoxybenzyl)oxy)azetidine, which is structurally related to the compound of interest. google.com This suggests that the 3-(benzyloxy)azetidine scaffold is being explored for MAGL inhibition. google.com

N-ribosyl hydrolase Inhibition: Azetidine analogues have been synthesized as transition-state inhibitors of N-ribosyl hydrolases and phosphorylases. nih.gov These enzymes are involved in purine metabolism. Certain azetidine analogues of DADMe-immucillins have demonstrated potent inhibition of purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN), with equilibrium dissociation constants (Kᵢ*) as low as 229 pM for some targets. nih.gov

Neurotransmitter Reuptake Inhibition (e.g., Triple Reuptake Inhibitors)

The azetidine scaffold is a component of various compounds designed to inhibit the reuptake of neurotransmitters. While no data exists for this compound, other molecules are known potent and selective serotonin (B10506) transport inhibitors. For example, the compound BMS-505130 demonstrated a high affinity for the serotonin transporter (Kᵢ = 0.18 nM) with much lower affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters, classifying it as a selective serotonin reuptake inhibitor (SSRI). nih.gov

In Vitro Biological Activity Assessment of Azetidine Derivatives

Cell-Based Assays for Functional Efficacy and Pathway Modulation

Functional efficacy of novel compounds is often confirmed through cell-based assays. For MAGL inhibitors, assays can be conducted using membrane preparations from HEK293T cells engineered to overexpress human MAGL. nih.gov The inhibitory activity is measured by the reduction in the hydrolysis of a fluorogenic substrate. nih.gov Such assays allow for the determination of a compound's potency (e.g., IC₅₀ value) in a cellular context.

Selective Binding and Functional Assays for Target Engagement

To confirm direct interaction with a molecular target, selective binding and functional assays are essential. For NMDA receptors, radioligand binding assays using compounds like [³H]CGP39653 are employed to determine the binding affinity of test compounds in rat brain synaptosomes. emory.edunih.gov Functional activity is then assessed using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific NMDA receptor subtypes (e.g., NR1/NR2A-D), to characterize compounds as agonists, antagonists, or partial agonists and to determine their potency and efficacy. nih.gov

In Vivo Preclinical Efficacy Studies in Relevant Animal Models

The therapeutic potential of novel chemical entities is critically assessed through in vivo studies in animal models that mimic human diseases. For azetidine derivatives with potential central nervous system (CNS) activity, these studies are paramount to establishing proof-of-concept and understanding the compound's effects in a complex biological system.

Evaluation in Disease Models and Therapeutic Outcomes

While specific in vivo efficacy data for this compound is not detailed in available reports, the evaluation of analogous azetidine derivatives in various CNS-related animal models provides a framework for potential therapeutic applications. For instance, other substituted azetidines have been investigated for their utility in neurological and psychiatric disorders. These studies typically involve behavioral paradigms to assess endpoints such as antidepressant, anxiolytic, antipsychotic, or nootropic effects.

For a compound like this compound, preclinical evaluation would likely involve its administration to validated animal models of diseases such as depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze, light-dark box), or neurodegenerative diseases. The therapeutic outcome would be measured by the compound's ability to reverse or mitigate disease-specific behavioral or pathological phenotypes compared to a placebo or a standard-of-care drug.

Blood-Brain Barrier Penetration and Distribution in Animal Models

A crucial factor for any CNS-active drug is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a significant role in its ability to passively diffuse across the BBB. The presence of the dichlorobenzyl group in this compound suggests a degree of lipophilicity that may favor BBB penetration.

In vivo assessment of BBB penetration typically involves administering the compound to rodents and subsequently measuring its concentration in both plasma and brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) is a key parameter used to quantify the extent of BBB penetration. A higher Kp value generally indicates better brain penetration. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed for the sensitive and specific quantification of the compound in biological matrices.

Pharmacokinetic Assessment in Preclinical Species

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is essential for designing dosing regimens and predicting its behavior in humans.

Preclinical PK studies for a compound like this compound would be conducted in species such as mice, rats, or dogs. Following intravenous or oral administration, blood samples are collected at multiple time points to determine key PK parameters.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve; a measure of the total exposure to a drug. |

| t1/2 | Half-life; the time it takes for the drug concentration to be reduced by half. |

| CL | Clearance; the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

These parameters help to characterize how the compound is absorbed, how extensively it is distributed into tissues, and how quickly it is eliminated from the body.

Elucidation of Mechanisms of Action via Molecular and Cellular Assays

Identifying the molecular target and the mechanism of action (MoA) is a fundamental aspect of drug discovery. For novel azetidine derivatives, a variety of in vitro molecular and cellular assays are employed to unravel their MoA.

Initial screening often involves binding assays to a panel of known CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. For instance, given the structural motifs present in many CNS drugs, this compound could be profiled for its affinity to serotonin, dopamine, or norepinephrine transporters.

Functional cellular assays are subsequently used to determine whether the compound acts as an agonist, antagonist, or modulator of the identified target. These assays can measure changes in second messengers (e.g., cAMP, calcium), membrane potential, or neurotransmitter uptake in cultured cells that express the target of interest. The dichlorobenzyl moiety is a common feature in inhibitors of the serotonin transporter (SERT), suggesting a potential line of investigation for this compound.

Table 2: Common Molecular and Cellular Assays for CNS Drug Discovery

| Assay Type | Purpose | Example |

| Radioligand Binding Assays | To determine the affinity of a compound for a specific receptor or transporter. | Competition binding with a radiolabeled ligand for the serotonin transporter. |

| Enzyme Inhibition Assays | To measure the ability of a compound to inhibit the activity of a specific enzyme. | Monoamine oxidase (MAO) inhibition assay. |

| Neurotransmitter Uptake Assays | To assess the effect of a compound on the reuptake of neurotransmitters into synaptosomes or cells expressing specific transporters. | [3H]Serotonin uptake assay in HEK293 cells expressing SERT. |

| Second Messenger Assays | To determine the functional activity of a compound at a GPCR by measuring changes in intracellular signaling molecules. | cAMP accumulation assay for a serotonin receptor. |

| Electrophysiology | To measure the effect of a compound on the electrical properties of ion channels or neurons. | Patch-clamp recording of ion channel activity in cultured neurons. |

By employing these systematic approaches, researchers can build a comprehensive pharmacological profile for novel compounds like this compound, paving the way for further development and potential clinical application.

Computational Chemistry and Structural Biology in Azetidine Research

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of azetidine (B1206935) research, docking simulations are instrumental in elucidating how compounds like 3-((2,5-Dichlorobenzyl)oxy)azetidine might interact with their biological targets, such as the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.govnih.gov These transporters are key targets for triple reuptake inhibitors (TRIs).

The process involves generating a three-dimensional model of the ligand and docking it into the binding site of the target protein. For monoamine transporters, homology models are often constructed based on the crystal structures of related proteins, like the bacterial leucine (B10760876) transporter (LeuT) or, more recently, the human serotonin transporter (hSERT). nih.govnih.govnih.gov Docking studies with analogous 4-benzylpiperidine (B145979) carboxamide scaffolds have shown that the ligand binding pocket is typically formed by transmembrane domains (TM) 1, TM3, and TM6. biomolther.org

These simulations can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues within the binding pocket. For instance, the dichlorobenzyl group of this compound would be expected to engage in hydrophobic interactions, a feature that can be critical for binding affinity. biomolther.org The results of docking studies help to rationalize structure-activity relationships (SAR) and guide the modification of the azetidine scaffold to improve potency and selectivity. nih.gov

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Docking Score (kcal/mol) |

|---|---|---|---|

| Benzylpiperidine-tetrazoles | SERT, NET, DAT | TM1, TM3, TM6 spanning residues | -8.0 to -10.5 |

| 4-Benzylpiperidine carboxamides | SERT, NET, DAT | TM1, TM3, TM6 spanning residues | -7.5 to -9.8 |

| Arylalkanol-piperidines | SERT, NET, DAT | TM1, TM3, TM6 spanning residues | -8.2 to -11.0 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur over time. elifesciences.org Following molecular docking, an MD simulation can be performed on the predicted complex of a compound like this compound with its target transporter. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion on the nanosecond to microsecond timescale. frontiersin.orgnih.gov

MD simulations are crucial for assessing the stability of the binding pose predicted by docking. researchgate.net They can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. elifesciences.org Furthermore, these simulations can shed light on the role of water molecules in mediating ligand-protein interactions and the flexibility of both the ligand and the protein upon binding. frontiersin.org For flexible structures like monoamine transporters, MD simulations are essential for understanding the complex conformational changes associated with substrate transport and inhibitor binding. uark.edu

| Simulation Parameter | Information Gained | Relevance to Azetidine Research |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the protein and ligand over time | Confirms the stability of the predicted binding mode |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues | Identifies flexible regions of the target that may be important for binding |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds during the simulation | Highlights key stable interactions between the ligand and the target |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For azetidine derivatives, 2D and 3D-QSAR models can be developed to predict the inhibitory potency of new analogs against monoamine transporters. nih.govmdpi.commdpi.com

In a QSAR study, a set of compounds with known activities is used as a training set. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov

For example, a QSAR model for a series of 3-oxy-azetidine derivatives could reveal that the presence of electron-withdrawing groups on the benzyl (B1604629) ring, such as the chloro-substituents in this compound, is positively correlated with inhibitory activity. Such models are valuable for prioritizing the synthesis of new compounds and for the predictive design of more potent TRIs. nih.gov

De Novo Design and Virtual Screening Approaches for Novel Azetidine Scaffolds

De novo design and virtual screening are powerful computational strategies for the discovery of novel chemical entities. De novo design algorithms can generate new molecular structures with desired properties by assembling fragments in the binding site of a target protein. This approach could be used to design novel azetidine scaffolds with improved affinity and selectivity for monoamine transporters. researchgate.net

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.govnih.gov This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening searches for compounds that are structurally similar to known active molecules. Structure-based virtual screening docks compounds from a library into the binding site of the target protein and scores them based on their predicted binding affinity. nih.govresearchgate.net These approaches have been successfully used to identify novel inhibitors of monoamine transporters and could be applied to discover new azetidine-based compounds with therapeutic potential. nih.govrsc.org

Application of Structural Biology Techniques (e.g., X-ray Crystallography) for Target-Ligand Complex Characterization

Structural biology techniques, particularly X-ray crystallography, provide high-resolution, three-dimensional structures of macromolecules and their complexes with ligands. The determination of the crystal structure of a target protein in complex with a ligand like an azetidine derivative provides invaluable information about the precise binding mode and the key molecular interactions. nih.govosti.gov

Recently, the crystal structures of the human serotonin transporter (SERT) in complex with antidepressants have been determined. nih.govosti.govsemanticscholar.org These structures have provided unprecedented insights into how these drugs bind to the transporter and inhibit its function. They reveal that antidepressants lodge in the central binding site of SERT, directly blocking the binding of serotonin and locking the transporter in an outward-open conformation. nih.govosti.gov While a crystal structure of this compound in complex with a monoamine transporter is not available, these existing structures serve as excellent templates for homology modeling and provide a structural framework for understanding the binding of related azetidine-based inhibitors.

| Compound Name |

|---|

| This compound |

| Serotonin |

| Norepinephrine |

| Dopamine |

| (S)-citalopram |

| Paroxetine |

Translational Aspects and Future Research Directions for Azetidine Based Therapeutics

Optimization Strategies for Enhanced Potency and Selectivity in 3-((Dichlorobenzyl)oxy)azetidine Analogues

The optimization of lead compounds is a critical step in drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. For analogues of 3-((dichlorobenzyl)oxy)azetidine, several strategies can be employed to improve potency and selectivity, drawing from established principles in medicinal chemistry. These strategies typically involve systematic structural modifications to probe the structure-activity relationship (SAR).

Key Optimization Areas:

Substitution on the Benzyl (B1604629) Ring: The position and nature of substituents on the phenyl ring are crucial. For instance, altering the chlorine positions (e.g., from 2,5-dichloro to 3,4-dichloro) or replacing them with other halogens (F, Br) or bioisosteric groups (CF₃, CN) can significantly impact electronic and steric properties, thereby influencing binding interactions.

Modification of the Azetidine (B1206935) Core: The azetidine ring itself can be substituted to improve physicochemical properties or introduce new interaction points. Adding small alkyl or polar groups can affect solubility, metabolic stability, and target engagement.

Alteration of the Linker: The ether linkage is a key structural element. Modifying this linker, for example, by replacing the oxygen with sulfur (thioether) or nitrogen (amine), or by changing its length, can alter the conformational flexibility and orientation of the benzyl group relative to the azetidine core.

Stereochemistry: The introduction of chiral centers on the azetidine ring or its substituents can lead to stereoisomers with markedly different biological activities and selectivity profiles. Asymmetric synthesis allows for the preparation of enantiomerically pure compounds, which is often essential for optimal target engagement.

A notable example of such optimization can be seen in the development of azetidine-based inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a target in cancer therapy. nih.govacs.org Researchers systematically modified an (R)-azetidine-2-carboxamide scaffold to achieve sub-micromolar potency. nih.govacs.org Modifications that improved cell permeability without sacrificing potency were key to advancing these compounds. nih.govacs.org For instance, converting a carboxylic acid group, which is important for target binding, into a methyl ester prodrug improved cellular activity. nih.govacs.org

| Compound Modification | Rationale | Observed/Expected Outcome on Potency | Observed/Expected Outcome on Selectivity |

|---|---|---|---|

| Varying halogen substitution on the benzyl ring | Modulates electronic and steric interactions in the binding pocket. | Potency can be highly sensitive; electron-withdrawing groups may enhance binding. | Can improve selectivity by exploiting unique features of the target pocket over related proteins. |

| Introducing cyclohexyl group on a side chain | Increases lipophilicity to enhance binding in hydrophobic pockets. | Significant potency improvement observed in STAT3 inhibitors. nih.govacs.org | May increase off-target effects if the feature is common in other binding sites. |

| Esterification of a carboxylate group | Improves cell membrane permeability (prodrug strategy). | Decreased in vitro (cell-free) potency but increased cellular activity. nih.govacs.org | Generally does not alter selectivity profile of the active drug. |

| Replacing proline scaffold with azetidine | Introduces conformational rigidity and novel vectors for substitution. | Led to a log-order improvement in potency for STAT3 inhibitors. nih.govacs.org | Enhanced selectivity against other STAT family members. nih.gov |

Development of Advanced Azetidine-Based Chemical Probes for Biological Systems

Chemical probes are indispensable tools for elucidating biological pathways and validating drug targets. The azetidine scaffold can be integrated into various types of chemical probes due to its stable and synthetically tractable nature.

Fluorescent Probes: By attaching a fluorophore to an azetidine-based ligand, researchers can visualize the localization of a target protein within cells or tissues. The choice of fluorophore can be tailored for different imaging applications. Introducing azetidine-containing heterospirocycles has been shown to be a general strategy to improve the performance of fluorophores by enhancing properties like brightness, photostability, and cell permeability. researchgate.net

Photoaffinity Probes: These probes contain a photoreactive group (e.g., an azide (B81097) or diazirine) that, upon UV irradiation, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target and its binding site.

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or class of enzymes. An azetidine scaffold can serve as the recognition element that directs a reactive "warhead" to the target, enabling the study of enzyme function in complex biological systems.

The development of such probes is crucial for understanding the mechanism of action of azetidine-based therapeutics and for identifying new biomarkers and therapeutic targets.

Exploration of Novel Therapeutic Applications Beyond Currently Identified Areas

The versatility of the azetidine scaffold has led to its exploration in a multitude of therapeutic areas. While initial successes have been seen in fields like oncology and infectious diseases, the potential applications are far broader. nih.govmedwinpublishers.com

Central Nervous System (CNS) Disorders: The rigid structure of azetidines makes them attractive for designing ligands for CNS targets, which often require high specificity to avoid side effects. nih.gov Azetidine derivatives have been investigated as GABA uptake inhibitors for epilepsy and as dopamine (B1211576) antagonists for schizophrenia. researchgate.netnih.gov The synthesis of diverse azetidine-based libraries has been specifically optimized for CNS-focused drug discovery. nih.govnih.gov

Inflammatory Diseases: Compounds containing the azetidine moiety have shown anti-inflammatory activity, suggesting potential for treating conditions like rheumatoid arthritis or inflammatory bowel disease. researchgate.net

Metabolic Diseases: Azetidine derivatives have been explored for their antidiabetic and antiobesity properties. nih.govresearchgate.net

Antiviral Agents: The unique conformational constraints of the azetidine ring can be exploited to design potent inhibitors of viral enzymes, such as proteases or polymerases. researchgate.netresearchgate.net

Antitubercular Agents: Recently, a series of azetidine derivatives demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly, a novel mechanism of action. acs.org

The continued exploration of diverse azetidine libraries in high-throughput screening campaigns will likely uncover additional, unanticipated therapeutic uses for this privileged scaffold. lifechemicals.com

Emerging Synthetic Methodologies for Diverse Azetidine Scaffolds

The historical challenge in synthesizing the strained four-membered azetidine ring has been overcome by the development of modern synthetic methods. nih.govmedwinpublishers.com These advancements have enabled the creation of complex and functionally diverse azetidine libraries for drug discovery. magtech.com.cn

[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This reaction involves the light-induced cycloaddition of an imine and an alkene to directly form the azetidine ring. researchgate.net Recent advances using visible-light photocatalysis have made this a powerful and efficient method for synthesizing highly functionalized azetidines. rsc.orgchemrxiv.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)–H bonds provides a direct route to form the azetidine ring from acyclic amine precursors. This method offers excellent functional group tolerance. rsc.org

Strain-Release Reactions: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles provides a versatile and modular approach to densely functionalized azetidines. rsc.orgnih.gov

Ring Expansions and Contractions: Methodologies such as the expansion of aziridines or the contraction of larger rings provide alternative pathways to the azetidine core. medwinpublishers.com

Flow Synthesis: The use of flow chemistry has been shown to facilitate certain azetidine syntheses, such as eliminations to form reactive azetine intermediates that can be trapped downstream. nih.gov

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | Visible-light mediated [2+2] photocycloaddition of imines and alkenes. | High efficiency, good functional group tolerance, direct access to the core structure. | rsc.org |

| Intramolecular C-H Amination | Palladium-catalyzed cyclization of an amine onto a C(sp³)–H bond. | Direct functionalization of unactivated C-H bonds, high regioselectivity. | rsc.org |

| Strain-Release Homologation | Nucleophilic addition to 1-azabicyclo[1.1.0]butanes (ABBs). | Modular, provides access to densely substituted azetidines. | rsc.orgnih.gov |

| Horner–Wadsworth–Emmons / Aza-Michael Addition | Two-step sequence starting from azetidin-3-one (B1332698) to create 3,3-disubstituted azetidines. | Simple and efficient route for preparing specific heterocyclic amino acid derivatives. | nih.gov |

These emerging methodologies are crucial for expanding the accessible chemical space of azetidine derivatives, providing medicinal chemists with a rich toolkit for probe and drug discovery. nih.govorganic-chemistry.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Azetidine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be applied to the design and optimization of azetidine-based therapeutics to accelerate the development process.

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of novel azetidine analogues. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising compounds for synthesis and testing. ontosight.ai

De Novo Drug Design: Generative AI models can design entirely new azetidine-based scaffolds with desired properties. By learning from the structural features of known active molecules, these models can propose innovative structures that chemists may not have conceived.

SAR Exploration: AI can analyze complex structure-activity relationships within a series of compounds to identify the key molecular features that drive potency and selectivity. This can guide more efficient lead optimization campaigns.

Synthesis Planning: Retrosynthesis AI tools can help chemists devise efficient synthetic routes for complex azetidine targets, potentially identifying novel or more cost-effective pathways.

While the application of AI specifically to azetidine chemistry is still an emerging area, the principles are well-established in broader small-molecule drug discovery. ontosight.ai As more high-quality data on azetidine-based compounds becomes available, the impact of AI and ML in this field is expected to grow significantly, enabling the faster discovery of next-generation therapeutics.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-((2,5-Dichlorobenzyl)oxy)azetidine be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent systems, and catalysts. For example, use sodium acetate as a base in acetic anhydride/acetic acid solvent mixtures to facilitate etherification reactions, as demonstrated in analogous azetidine syntheses . Monitor reaction progress via TLC and employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification. Reflux time (e.g., 2–12 hours) and temperature (80–100°C) should be calibrated to minimize side products .

Q. What spectroscopic techniques are most effective in characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups like ether (C-O stretch, ~1100 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- NMR : Use NMR to confirm benzyl proton integration (e.g., 2,5-dichloro-substituted aromatic protons at δ 7.2–7.4 ppm) and azetidine ring protons (δ 3.5–4.5 ppm). NMR resolves quaternary carbons (e.g., dichlorobenzyl carbons at 130–140 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching CHClNO) .

Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorometric or colorimetric assays (e.g., ATPase activity via malachite green assay). For receptor binding, perform competitive radioligand displacement assays with -labeled reference compounds. Use cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer/normal cell lines .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl group influence biological activity and target selectivity?

- Methodological Answer : Synthesize analogs with varying halogen positions (e.g., 2,4- vs. 2,5-dichloro) and compare their IC values in target assays. Computational docking (e.g., AutoDock Vina) can predict interactions with receptor pockets. For example, 2,5-dichloro substitution may enhance hydrophobic interactions in sterically constrained binding sites, as seen in tubulin inhibitors .

Q. How can mechanistic studies resolve contradictions in biological activity data across similar azetidine derivatives?

- Methodological Answer : Combine kinetic binding studies (e.g., surface plasmon resonance) with structural biology (X-ray crystallography) to map binding modes. For discrepancies in cytotoxicity, assess off-target effects via proteomics (e.g., thermal shift assays) or transcriptomics. Cross-validate using siRNA knockdown of putative targets .

Q. What computational strategies predict the metabolic stability and pharmacokinetics of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, CYP450 metabolism, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Validate predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) and HPLC-based plasma protein binding studies .

Q. How can regioselective functionalization of the azetidine ring enhance target engagement?

- Methodological Answer : Introduce substituents at the azetidine nitrogen or C3 position via nucleophilic substitution or Pd-catalyzed cross-coupling. Evaluate steric/electronic effects on binding using free-energy perturbation (FEP) calculations. For example, bulky groups at C3 may improve selectivity for kinases with larger hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.